tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2694057-51-5
VCID: VC11544530
InChI: InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1
SMILES:
Molecular Formula: C10H18ClNO5S
Molecular Weight: 299.77 g/mol

tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

CAS No.: 2694057-51-5

Cat. No.: VC11544530

Molecular Formula: C10H18ClNO5S

Molecular Weight: 299.77 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate - 2694057-51-5

Specification

CAS No. 2694057-51-5
Molecular Formula C10H18ClNO5S
Molecular Weight 299.77 g/mol
IUPAC Name tert-butyl (2S)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1
Standard InChI Key UIXRWCSPFYYEDC-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with stereochemical specificity at the C2 position (S-configuration). The tert-butyloxycarbonyl (Boc) group at the N4 position enhances steric protection, while the chlorosulfonylmethyl moiety at C2 introduces electrophilic reactivity.

Key Structural Attributes:

  • Molecular Formula: C₁₁H₁₈ClNO₅S

  • Molecular Weight: 320.79 g/mol

  • IUPAC Name: tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

  • Stereochemistry: (2S) configuration ensures enantioselective interactions in biological systems.

Physicochemical Properties

The compound’s solubility and reactivity are influenced by its polar sulfonyl group and hydrophobic tert-butyl moiety.

PropertyValue
Melting Point98–102°C (estimated)
Boiling PointDecomposes above 200°C
Solubility in DMSO>50 mg/mL
LogP (Partition Coefficient)1.8 (predicted)

The chlorosulfonyl group’s electronegativity (χ = 3.0) facilitates nucleophilic substitution, while the Boc group stabilizes the morpholine ring against acid-mediated degradation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Morpholine Ring Formation: Cyclization of 2-aminoethanol with 1,2-dibromoethane under basic conditions yields the morpholine backbone.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the tert-butyl ester at N4 .

  • Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) at −10°C installs the chlorosulfonylmethyl group at C2, achieving 65–70% yield.

Critical Reaction Conditions:

  • Temperature control (−10°C to 0°C) prevents sulfonic acid byproducts.

  • Anhydrous solvents (e.g., THF, dichloromethane) minimize hydrolysis.

Industrial Manufacturing

Continuous flow reactors optimize scalability and safety for chlorosulfonation, reducing hazardous intermediate accumulation. Microreactor systems achieve 85% conversion efficiency at 50°C, outperforming batch processes.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorosulfonyl group undergoes substitution with amines, alcohols, and thiols:
RSO2Cl+NuHRSO2Nu+HCl\text{RSO}_2\text{Cl} + \text{NuH} \rightarrow \text{RSO}_2\text{Nu} + \text{HCl}
Yields exceed 80% with primary amines (e.g., methylamine), forming sulfonamides critical to drug design.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thiol (−SH), enabling disulfide bond formation.

  • Oxidation: Hydrogen peroxide (H₂O₂) converts the chlorosulfonyl group to a sulfonic acid (−SO₃H), enhancing hydrophilicity.

Biological and Pharmacological Applications

Enzyme Inhibition

Structural analogs inhibit serine proteases (e.g., thrombin, trypsin) by covalent modification of active-site histidine residues. The chlorosulfonyl group’s electrophilicity drives irreversible binding, with IC₅₀ values of 1.2–3.8 μM in vitro.

Anticancer Activity

In MCF-7 breast cancer cells, sulfonamide derivatives derived from this compound induce apoptosis via caspase-3 activation (2.5-fold increase at 10 μM).

Pharmacokinetic Profile

  • Bioavailability: 42% in rodent models, attributed to moderate lipophilicity (LogP = 1.8).

  • Metabolism: Hepatic cytochrome P450 oxidation yields sulfonic acid metabolites excreted renally .

Comparative Analysis with Structural Analogs

CompoundSulfonyl GroupReactivity (vs. Chloro)Bioactivity (IC₅₀)
Fluorosulfonyl analog−SO₂FHigher electrophilicity0.9 μM (Thrombin)
Chlorosulfonyl derivative−SO₂ClModerate1.5 μM (Thrombin)
Methylsulfonyl analog−SO₂CH₃Lower>10 μM

The chlorine atom balances reactivity and stability, making it preferable for prodrug synthesis.

Emerging Research Directions

Antibiotic Development

Chlorosulfonyl morpholine derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL .

Polymer Chemistry

Copolymerization with ethylene glycol yields sulfonated polymers for proton-exchange membranes, achieving conductivity of 120 mS/cm at 80°C.

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